molecular formula C18H23NO4 B12422312 Methoxy Fenoterol-d6

Methoxy Fenoterol-d6

Cat. No.: B12422312
M. Wt: 323.4 g/mol
InChI Key: WHAUNCTVVNUUIP-RIUPCNMISA-N
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Description

Methoxy Fenoterol-d6 is a deuterated analog of Methoxy Fenoterol, a derivative of Fenoterol. Fenoterol is a β2 adrenergic receptor agonist used primarily as a bronchodilator for the treatment and prophylaxis of reversible bronchospasm. This compound is labeled with deuterium, which makes it useful in various research applications, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy Fenoterol-d6 involves the incorporation of deuterium atoms into the Methoxy Fenoterol molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated phenol with appropriate intermediates under controlled conditions to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process includes multiple steps such as deuterium exchange reactions, purification, and quality control to ensure the final product meets the required specifications. The use of advanced chromatographic techniques is essential for the separation and purification of the deuterated compound .

Chemical Reactions Analysis

Types of Reactions

Methoxy Fenoterol-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Methoxy Fenoterol-d6 has a wide range of scientific research applications, including:

    Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.

    Biology: Utilized in metabolic studies to trace the pathways and interactions of Fenoterol derivatives.

    Medicine: Employed in pharmacokinetic and pharmacodynamic studies to understand the behavior of Fenoterol in the body.

    Industry: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

Methoxy Fenoterol-d6, like its non-deuterated counterpart, acts as a β2 adrenergic receptor agonist. It stimulates the β2 receptors in the lungs, leading to the relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow. This mechanism is crucial for its use as a bronchodilator in the treatment of asthma and other respiratory conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in research applications. The deuterium labeling allows for the tracking and analysis of the compound in various biological and chemical systems, providing valuable insights into its behavior and interactions.

Properties

Molecular Formula

C18H23NO4

Molecular Weight

323.4 g/mol

IUPAC Name

5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol

InChI

InChI=1S/C18H23NO4/c1-12(7-13-3-5-17(23-2)6-4-13)19-11-18(22)14-8-15(20)10-16(21)9-14/h3-6,8-10,12,18-22H,7,11H2,1-2H3/i1D3,7D2,12D

InChI Key

WHAUNCTVVNUUIP-RIUPCNMISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)OC)NCC(C2=CC(=CC(=C2)O)O)O

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=CC(=C2)O)O)O

Origin of Product

United States

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